![molecular formula C17H11NO B15066746 Dibenzo[f,h]quinolin-7-ol CAS No. 5328-26-7](/img/structure/B15066746.png)
Dibenzo[f,h]quinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[f,h]quinolin-7-ol is a heterocyclic aromatic compound characterized by a fused ring structure that includes a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,h]quinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles. This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds . Another approach involves the use of molten urea as both a solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[f,h]quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, guanidine, and thiourea. The reactions typically occur under reflux conditions in solvents such as pyridine .
Major Products
The major products formed from these reactions include various substituted dibenzoquinolines and anthraquinone derivatives .
Applications De Recherche Scientifique
Dibenzo[f,h]quinolin-7-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Dibenzo[f,h]quinolin-7-ol involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting its function and leading to cell toxicity. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation involves binding to specific active sites on these proteins, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[de,h]quinolin-7-one: This compound shares a similar core structure but differs in the presence of a ketone group instead of a hydroxyl group.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Uniqueness
Dibenzo[f,h]quinolin-7-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent.
Propriétés
Numéro CAS |
5328-26-7 |
|---|---|
Formule moléculaire |
C17H11NO |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
phenanthro[9,10-b]pyridin-7-ol |
InChI |
InChI=1S/C17H11NO/c19-11-7-8-13-15-6-3-9-18-17(15)14-5-2-1-4-12(14)16(13)10-11/h1-10,19H |
Clé InChI |
VYEUJEAFNLIZNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O)C4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





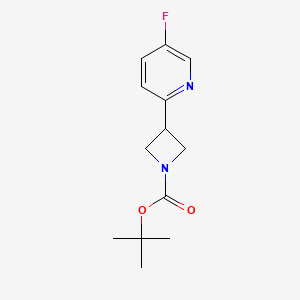
![4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15066685.png)
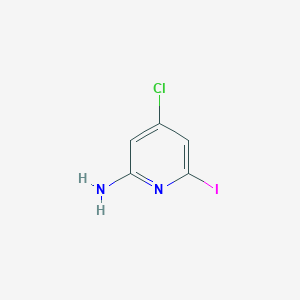
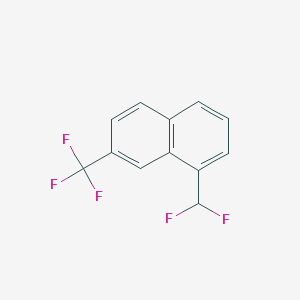
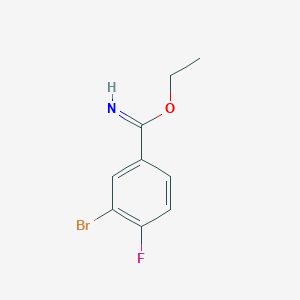
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)

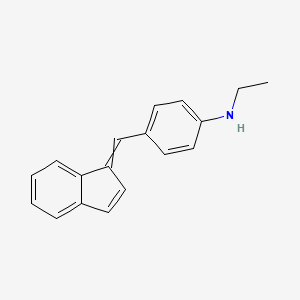
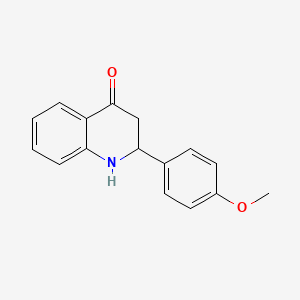
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
![7,8,10A,11-tetrahydro-5H-[1,3]dioxolo[4,5-g]pyrido[1,2-b]isoquinolin-9(10H)-one](/img/structure/B15066768.png)
